molecular formula C9H8N4 B13959837 1H-pyrazolo[1,5-a]benzimidazol-2-amine CAS No. 503560-15-4

1H-pyrazolo[1,5-a]benzimidazol-2-amine

Cat. No.: B13959837
CAS No.: 503560-15-4
M. Wt: 172.19 g/mol
InChI Key: NOGUQFLQOQAEIU-UHFFFAOYSA-N
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Description

1H-pyrazolo[1,5-a]benzimidazol-2-amine is a heterocyclic compound that features a fused ring system combining a pyrazole ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine can be synthesized through various methods. One common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrazolo[1,5-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1H-pyrazolo[1,5-a]benzimidazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-pyrazolo[1,5-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Properties

CAS No.

503560-15-4

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazol-2-amine

InChI

InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2

InChI Key

NOGUQFLQOQAEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC(=C3)N

Origin of Product

United States

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